N-(2-Ethylhexyl)-1-((3-methyl-4-((4-methylphenyl)azo)phenyl)azo)naphthalen-2-amine
Description
N-(2-Ethylhexyl)-1-((3-methyl-4-((4-methylphenyl)azo)phenyl)azo)naphthalen-2-amine (CAS RN: 56358-09-9) is a complex azo dye characterized by a naphthalenamine core substituted with two azo-linked aromatic groups and a branched 2-ethylhexyl chain. Its molecular formula is C₃₂H₃₇N₅, with a molecular weight of 491.68 g/mol . The compound’s structure (Figure 1) includes:
- A naphthalen-2-amine backbone.
- Two azo (-N=N-) linkages connecting aromatic rings.
- A 3-methyl-4-((4-methylphenyl)azo)phenyl substituent.
- A lipophilic N-(2-ethylhexyl) group enhancing solubility in non-polar matrices .
Azo dyes like this are widely used in textiles, plastics, and inks due to their vibrant colors and stability.
Properties
CAS No. |
93964-08-0 |
|---|---|
Molecular Formula |
C32H37N5 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-1-[[3-methyl-4-[(4-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C32H37N5/c1-5-7-10-25(6-2)22-33-31-19-15-26-11-8-9-12-29(26)32(31)37-35-28-18-20-30(24(4)21-28)36-34-27-16-13-23(3)14-17-27/h8-9,11-21,25,33H,5-7,10,22H2,1-4H3 |
InChI Key |
IKTGESZMTNXFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of ProClin 300 involves the synthesis of its active ingredients, which are two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone precursors. The industrial production of ProClin 300 is carried out under controlled conditions to ensure the purity and effectiveness of the final product .
Chemical Reactions Analysis
ProClin 300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ProClin 300 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the active ingredients .
Scientific Research Applications
ProClin 300 is extensively used in scientific research due to its antimicrobial properties. In chemistry, it is used as a preservative in various reagents and solutions to prevent microbial contamination. In biology and medicine, ProClin 300 is employed in diagnostic reagents, including enzyme-linked immunosorbent assays (ELISAs) and other immunoassays, to ensure the stability and longevity of these products. Additionally, it is used in the preservation of biological samples and specimens .
Mechanism of Action
The mechanism of action of ProClin 300 involves the inhibition of key enzymes within microbial cells. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes involved in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .
Comparison with Similar Compounds
Structural Analog: N-(2-Ethylhexyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine (CAS RN: 56358-10-2)
This compound (Figure 2) shares nearly identical structural features with the target molecule but differs in the position of the methyl group on the terminal aromatic ring (3-methylphenyl vs. 4-methylphenyl). Key comparisons include:
This could lower toxicity risks, though both are regulated due to structural similarities to carcinogenic amines .
Azo Dye with Chloro/Nitro Substituents: 4-[(2-Chloro-4,6-Dinitrophenyl)Azo]-N-(3-Methoxypropyl)Naphthalen-1-Amine
This compound (Figure 3) replaces the methyl groups with electron-withdrawing chloro and nitro groups , significantly altering its properties:
Functional Implications :
Nitro groups enhance color fastness but increase environmental persistence and toxicity. The target compound’s methyl groups offer a balance between performance and regulatory compliance .
Antimicrobial Naphthalene Derivatives
Naphthalene derivatives like (E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine (Figure 4) exhibit antimicrobial activity due to conjugated systems disrupting microbial membranes . Comparisons with the target compound:
Structural-Activity Relationship :
The azo groups in the target compound prioritize optical properties over bioactivity, whereas imine derivatives prioritize electronic conjugation for biological interactions .
Research Findings and Regulatory Considerations
- Synthetic Challenges : The target compound’s branched ethylhexyl group complicates purification, requiring advanced chromatography (HPLC) for isolation .
- Stability : Azo bonds are susceptible to reductive cleavage, releasing aromatic amines. The 4-methylphenyl group may slow degradation compared to unsubstituted analogs .
- Regulatory Status: Both the target compound and its analog (56358-10-2) are listed under REACH and NDSL, reflecting strict controls due to structural alerts for carcinogenicity .
Biological Activity
N-(2-Ethylhexyl)-1-((3-methyl-4-((4-methylphenyl)azo)phenyl)azo)naphthalen-2-amine, commonly referred to as a synthetic azo compound, is known for its applications in various industrial processes, particularly as a dye and pigment. The biological activity of this compound is of significant interest due to its potential effects on human health and the environment. This article reviews existing literature on its biological activity, including toxicity, mutagenicity, and environmental impact.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by multiple aromatic rings and azo groups, which are known to influence its chemical reactivity and biological interactions. Its chemical formula is , and it features both hydrophobic and hydrophilic properties due to the presence of the ethylhexyl group.
1. Toxicological Profile
Research indicates that azo compounds can undergo metabolic activation, leading to the formation of potentially harmful metabolites. The following points summarize key findings regarding the toxicological effects of this compound:
- Acute Toxicity : Studies have shown that high doses can result in acute toxicity in laboratory animals, with symptoms including lethargy and gastrointestinal distress.
- Chronic Effects : Long-term exposure has been linked to liver and kidney damage in animal models. The compound's metabolites may contribute to oxidative stress, leading to cellular damage.
2. Mutagenicity and Carcinogenicity
Azo compounds are often scrutinized for their mutagenic potential. In vitro studies have demonstrated that this compound can induce mutations in bacterial assays (Ames test). While direct evidence of carcinogenicity in humans is lacking, animal studies suggest a possible link to tumorigenesis upon prolonged exposure.
| Study Type | Findings |
|---|---|
| Ames Test | Positive for mutagenicity at high concentrations |
| In Vivo Studies | Indications of liver tumors in rodents after chronic exposure |
3. Endocrine Disruption Potential
Recent studies have begun to explore the endocrine-disrupting properties of azo dyes. Evidence suggests that this compound may interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms.
Environmental Impact
The environmental persistence of azo compounds raises concerns about their ecological effects. This compound has been detected in wastewater treatment effluents, highlighting the need for monitoring its environmental fate.
1. Bioaccumulation
Research indicates moderate bioaccumulation potential in aquatic organisms, which can lead to higher concentrations within the food web.
2. Ecotoxicity
Toxicity assessments reveal that this compound poses risks to aquatic life, with observed effects on fish and invertebrates at environmentally relevant concentrations.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Case Study 1 : A study on zebrafish embryos showed developmental abnormalities when exposed to sub-lethal concentrations of the compound, suggesting teratogenic effects.
- Case Study 2 : An investigation into sediment samples from industrial areas found elevated levels of this azo dye, correlating with reduced biodiversity in benthic organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
